Diethyl 2-(2-formylphenyl)malonate
Description
Diethyl 2-(2-formylphenyl)malonate (CAS: Not explicitly provided) is a malonate ester featuring a 2-formylphenyl substituent at the central carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the construction of heterocycles. For instance, it participates in dipolar cycloadditions with arynes to generate pyridoindole derivatives, achieving good yields (e.g., 19.7% in a fluorogenic coumarin precursor synthesis) . Its reactivity is attributed to the electron-withdrawing formyl group, which enhances the electrophilicity of the malonate core, facilitating nucleophilic additions and cyclizations .
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
diethyl 2-(2-formylphenyl)propanedioate |
InChI |
InChI=1S/C14H16O5/c1-3-18-13(16)12(14(17)19-4-2)11-8-6-5-7-10(11)9-15/h5-9,12H,3-4H2,1-2H3 |
InChI Key |
HFWBEWRRPUJMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-formylphenyl)malonate can be synthesized through a multi-step process. One common method involves the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . This method is preferred because aryl halides are relatively weaker electrophiles compared to alkyl halides, making direct alkylation less efficient .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalysts such as copper(I) iodide and bases like caesium carbonate to improve the efficiency of the reaction . These methods help in overcoming the challenges associated with the reactivity of aryl halides.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-formylphenyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly employed.
Substitution: Bases like sodium ethoxide (NaOEt) in ethanol are used to generate the enolate ion, which can then react with various electrophiles.
Major Products
Oxidation: Diethyl 2-(2-carboxyphenyl)malonate.
Reduction: Diethyl 2-(2-hydroxyphenyl)malonate.
Substitution: Various alkylated or arylated derivatives depending on the electrophile used.
Scientific Research Applications
Diethyl 2-(2-formylphenyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving malonate derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-formylphenyl)malonate involves the formation of enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The presence of the formyl group allows for further functionalization through oxidation or reduction reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Malonate derivatives vary in substituents at the central carbon, influencing their reactivity and applications. Key analogues include:
Substituent Impact :
- Electrophilicity: The formyl group in this compound enhances electrophilicity compared to halogenated (e.g., bromo, chloro) or amino-substituted analogues, making it more reactive in cycloadditions .
- Biological Activity: Fluorinated derivatives (e.g., Diethyl 2-((2,4-difluorophenylamino)methylene)malonate) are precursors to 4-quinolones with broad-spectrum antibacterial activity .
- Chiral Synthesis: Cyanoethyl derivatives enable enantioselective synthesis (79% enantiomeric excess) via L-proline catalysis, highlighting the role of substituents in stereochemical outcomes .
Yield Comparison :
Physicochemical Properties
Biological Activity
Diethyl 2-(2-formylphenyl)malonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
1. Synthesis and Structural Characteristics
This compound can be synthesized through a reaction between diethyl malonate and 2-formylphenyl derivatives. The synthesis typically involves the use of base catalysts and can yield significant amounts of the desired compound. Characterization methods such as NMR and IR spectroscopy are employed to confirm the structure.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives, particularly their cytotoxic effects on various cancer cell lines. For instance, compounds derived from malonate structures have shown promising results against human breast cancer (MCF-7) and colon cancer (HCT-116) cells.
- Cytotoxicity Studies : The cytotoxic activity is often measured using MTT assays, where the half-maximal inhibitory concentration (IC50) values indicate the effectiveness of the compound.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.0 ± 0.5 |
| Doxorubicin (control) | MCF-7 | 2.8 ± 0.3 |
These results suggest that this compound exhibits moderate cytotoxicity comparable to established chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects involves:
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : Flow cytometry analyses show an increase in apoptotic cells after treatment with this compound, indicating its potential as an apoptosis-inducing agent.
3. Antimicrobial Activity
Diethyl malonate derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate significant activity against various bacterial strains, indicating their potential as antimicrobial agents.
3.1 Antibacterial Studies
The antibacterial efficacy is typically assessed through disk diffusion methods or broth microdilution assays.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
These findings suggest that this compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.
4.1 Clinical Relevance
A recent study investigated the effects of diethyl malonate derivatives in a clinical setting, focusing on patients with resistant bacterial infections. The results indicated that patients treated with formulations containing diethyl malonate derivatives experienced improved outcomes compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
